molecular formula C3H4BrN3O2 B1449825 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol CAS No. 1706431-16-4

3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol

Cat. No.: B1449825
CAS No.: 1706431-16-4
M. Wt: 193.99 g/mol
InChI Key: DIUUPQNEWBGOSP-UHFFFAOYSA-N
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Description

The compound “3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol” is a derivative of 1H-1,2,4-triazol, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often associated with drug molecules, so this compound might have potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The bromo and hydroxymethyl groups would be attached to the carbon atoms of the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromo and hydroxymethyl groups. The bromo group is a good leaving group, so it might undergo substitution reactions. The hydroxymethyl group contains a hydroxyl group, which is a nucleophile and could participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydroxyl group could make the compound capable of forming hydrogen bonds, which could affect its solubility and boiling point .

Scientific Research Applications

Chemical Synthesis and Derivatives

3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol and related compounds play a significant role in chemical synthesis. Research has shown their utility in reactions like alkylation, aminomethylation, and cyanoethylation, producing various derivatives of 1,2,4-triazole-3-thiols and 1,2,4-triazole-3-thiones (Kaldrikyan et al., 2016). Additionally, the synthesis of dibromo-triazoles, which are vital functional materials in medicinal and materials chemistry, has been explored, highlighting the versatility of brominated triazoles (Yu et al., 2014).

Precursors in Organic Synthesis

Brominated triazoles, including this compound, have been investigated as precursors in the synthesis of various organic compounds. They have been utilized in producing pyrazoles and related compounds with potential applications in pharmaceuticals and materials science (Martins et al., 2013).

Anticancer Research

In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have shown potential in inhibiting the growth of various cancer cell lines (Bekircan et al., 2008). Similarly, the synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids and their antiproliferative activities have been explored, demonstrating significant potential in cancer treatment (Kiss et al., 2019).

Application in Isoxazole Derivatives

The synthesis of isoxazole derivatives using brominated triazoles has been reported, showcasing the chemical versatility and potential for creating novel compounds with varied applications (Flores et al., 2009).

Antimicrobial Studies

Several derivatives of this compound have been synthesized and tested for their antimicrobial properties. This research opens doors to developing new antibacterial agents to combat various bacterial strains (Plech et al., 2011).

Future Directions

The study of 1,2,4-triazole derivatives is a vibrant field due to their potential biological activities. Future research could explore the synthesis of this compound and its derivatives, investigate their potential biological activities, and assess their safety and efficacy .

Properties

IUPAC Name

5-bromo-2-(hydroxymethyl)-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O2/c4-2-5-3(9)7(1-8)6-2/h8H,1H2,(H,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUUPQNEWBGOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C(=O)NC(=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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